![molecular formula C12H8FNO3 B6382510 4-(3-Fluorophenyl)-2-nitrophenol, 95% CAS No. 1261922-69-3](/img/structure/B6382510.png)
4-(3-Fluorophenyl)-2-nitrophenol, 95%
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Overview
Description
4-(3-Fluorophenyl)-2-nitrophenol (95%) is a synthetic compound of the nitroaromatic family. It is a yellow-brown solid at room temperature and is soluble in ethanol, chloroform, and acetone. It is a useful intermediate in the synthesis of many compounds. 4-(3-Fluorophenyl)-2-nitrophenol has been widely used in scientific research applications due to its unique properties and ability to serve as a building block for a variety of compounds.
Scientific Research Applications
4-(3-Fluorophenyl)-2-nitrophenol has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds. It has also been used as a reagent in the synthesis of nitroaromatics and as a catalyst in the synthesis of a variety of organic compounds.
Mechanism of Action
4-(3-Fluorophenyl)-2-nitrophenol is an aromatic nitro compound that is capable of forming a variety of intermediates. These intermediates are capable of undergoing a variety of reactions such as nitration, reduction, and hydrolysis. These reactions are important in the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
4-(3-Fluorophenyl)-2-nitrophenol has been studied for its biochemical and physiological effects. In vitro studies have shown that the compound is not toxic and does not induce any changes in cell growth or morphology. It has also been shown to have no mutagenic or carcinogenic effects.
Advantages and Limitations for Lab Experiments
4-(3-Fluorophenyl)-2-nitrophenol has several advantages for use in lab experiments. It is a relatively stable compound and is relatively inexpensive. It also has a low toxicity and does not cause any adverse effects. However, it can be difficult to synthesize due to the reactivity of the nitro group.
Future Directions
The use of 4-(3-Fluorophenyl)-2-nitrophenol in scientific research has the potential to be further explored in the future. It could be used to develop new pharmaceuticals and agricultural chemicals, as well as new materials. It could also be used as a reagent in the synthesis of various organic compounds. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound.
Synthesis Methods
4-(3-Fluorophenyl)-2-nitrophenol can be synthesized by the reaction of 3-fluorophenol and nitric acid. The reaction is carried out in aqueous solution at a temperature of 80-90°C with a molar ratio of 1:1. The product is then filtered, washed with water and dried to obtain the desired product.
properties
IUPAC Name |
4-(3-fluorophenyl)-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)14(16)17/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOJFYFIHGZEMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686221 |
Source
|
Record name | 3'-Fluoro-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40686221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-2-nitrophenol | |
CAS RN |
1261922-69-3 |
Source
|
Record name | 3'-Fluoro-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40686221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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